molecular formula C7H6N2O7S B1607240 2,6-Dinitrotoluene-4-sulfonic acid CAS No. 88-90-4

2,6-Dinitrotoluene-4-sulfonic acid

Cat. No. B1607240
CAS RN: 88-90-4
M. Wt: 262.2 g/mol
InChI Key: SWBCSBNHMVLMKP-UHFFFAOYSA-N
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Description

2,6-Dinitrotoluene-4-sulfonic acid is a chemical compound with the molecular formula C7H6N2O7S. It is a derivative of toluene that contains two nitro groups and a sulfonic acid group. This compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals .


Molecular Structure Analysis

2,6-Dinitrotoluene-4-sulfonic acid contains a total of 23 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .

Scientific Research Applications

Synthesis and Metabolism Studies

  • Synthesis of Pyridinium Dinitrobenzyl Sulfates and Potassium Salts : Research focused on synthesizing sulfates and glucuronides of 2,4-dinitrobenzyl alcohol and 2,6-dinitrobenzyl alcohol, which are metabolites of 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT), respectively. These compounds are important for studying the carcinogenicity of 2,4-DNT and 2,6-DNT (Mori et al., 1998).

Biodegradation and Environmental Impact

  • Biodegradation by Pseudomonas sp. X5 : A study involving Pseudomonas sp. X5, a bacterium isolated from contaminated soil, revealed its ability to degrade dinitrotoluene sulfonates and other nitro-aromatic pollutants. The degradation involved transforming nitro groups to amino groups, suggesting potential applications in environmental remediation (Xu et al., 2019).

Chemical Properties and Industrial Processes

  • Preparation of 2,6-Dinitrotoluene : A method for obtaining pure 2,6-dinitrotoluene by reducing industrial dinitrotoluene with ammonium sulfide was studied. This research highlights process optimizations and characterizations crucial for industrial applications (Chen Mei-jun, 2006).

Detoxification and Hazardous Waste Management

  • Detoxification of Dinitrotoluene by Transgenic Switchgrass : An innovative approach using transgenic switchgrass overexpressing bacterial nitroreductase demonstrated the plant's significantly enhanced ability to remove and detoxify 2,4-DNT, a highly toxic and mutagenic substance. This study opens new avenues in phytoremediation for environmental clean-up (Su et al., 2021).

Soil Contamination and Risk Assessment

  • **Distribution and Migration Characteristics of DNTs inTNT Production Sites**: Research was conducted on the distribution and migration of dinitrotoluene sulfonates (DNTs) in soil at TNT production sites. It highlighted the significant contamination and potential human health risks posed by these compounds, emphasizing the need for careful management and remediation strategies (Zhao et al., 2021).

Chemical Reactions and Nitration Processes

  • Electrophilic Aromatic Substitution in Nitration : This study delves into the chlorination and nitration of various compounds, including dinitrotoluene isomers, in different acid solutions. The research provides insights into the reaction mechanisms and potential applications in chemical synthesis (Melhuish & Moodie, 1989).

Waste Treatment and Environmental Management

  • Decomposition of Dinitrotoluene Isomers by Ozonation : The study investigates the use of ozone and UV/O3 for the mineralization of dinitrotoluene isomers in spent acid from the toluene nitration process. This research is pivotal for understanding how to effectively treat and manage industrial waste products (Chen et al., 2007).

Safety And Hazards

2,6-Dinitrotoluene-4-sulfonic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and may cause cancer. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-methyl-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-4-6(8(10)11)2-5(17(14,15)16)3-7(4)9(12)13/h2-3H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBCSBNHMVLMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058979
Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitrotoluene-4-sulfonic acid

CAS RN

88-90-4, 74543-18-3
Record name 2,6-Dinitrotoluene-4-sulfonic acid
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Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Record name 2,6-Dinitrotoluene-4-sulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dinitro-p-toluenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WT Ma, K Steinbach, Z Cai - Analytical and bioanalytical chemistry, 2004 - Springer
A reversed-phase LC–MS method with quadrupole-time of flight (QTOF) detection has been developed for the determination of four dinitro-toluenesulfonic acids and two amino-nitro-…
Number of citations: 11 link.springer.com
TC Schmidt, K Steinbach, U Buetehorn, K Heck… - Chemosphere, 1999 - Elsevier
Transformation processes of nitroaromatic compounds (NAC) lead to polar and highly hydrophilic metabolites. For the unequivocal identification of proposed metabolites reference …
Number of citations: 18 www.sciencedirect.com
AL Heffernan, MM Gómez-Ramos, C Gaus… - Science of the total …, 2017 - Elsevier
Chemical contamination poses a threat to ecosystem, biota and human health, and identifying these hazards is a complex challenge. Traditional hazard identification relies on a priori-…
Number of citations: 45 www.sciencedirect.com
S Rodríguez-Mozaz, A Serra-Compte… - Environmental …, 2020 - Elsevier
Day life activities release a huge amount of anthropogenic chemicals into the environment. They make complex mixtures of hazardous substances that pose a potential risk to wildlife. …
Number of citations: 4 www.sciencedirect.com

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